- Preparation of anthracene derivatives for high efficiency and long lifetime organic light-emitting diode, World Intellectual Property Organization, , ,
Cas no 918655-03-5 (4-(Naphthalen-2-yl)phenylboronic acid)
918655-03-5 structure
4-(Naphthalen-2-yl)phenylboronic acid
4-(Naphthalen-2-yl)phenylboronic acid Properties
Names and Identifiers
-
- 4-(Naphthalen-2-yl)phenylboronic acid
- (4-(Naphthalen-2-yl)phenyl)boronic acid
- 4-(2-Naphthyl)phenylboronic Acid (contains varying amounts of Anhydride)
- (4-naphthalen-2-ylphenyl)boronic acid
- 4-(2-Naphthyl)benzeneboronic acid
- 4-(2-naphthyl)phenylboronic acid
- Boronic acid, B-[4-(2-naphthalenyl)phenyl]-
- C16H13BO2
- 4-(2-Naphthyl)benzeneboronic Acid (contains varying amounts of Anhydride)
- B-[4-(2-Naphthalenyl)phenyl]boronic acid (ACI)
- +Expand
-
- MFCD09260454
- ICQAKBYFBIWELX-UHFFFAOYSA-N
- 1S/C16H13BO2/c18-17(19)16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,18-19H
- OB(C1C=CC(C2C=C3C(C=CC=C3)=CC=2)=CC=1)O
Computed Properties
- 248.10086g/mol
- 0
- 2
- 2
- 2
- 248.10086g/mol
- 248.10086g/mol
- 40.5Ų
- 19
- 287
- 0
- 0
- 0
- 0
- 0
- 1
Experimental Properties
- 2.18660
- 40.46000
- 1.676
- 463℃ at 760 mmHg
- 463 ºCat 760 mmHg
- White to Yellow Solid
- 1.23
4-(Naphthalen-2-yl)phenylboronic acid Security Information
- GHS07
- H315-H319
- P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- warning
- Room temperature
- Warning
4-(Naphthalen-2-yl)phenylboronic acid Customs Data
- 2931900090
-
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
4-(Naphthalen-2-yl)phenylboronic acid Price
4-(Naphthalen-2-yl)phenylboronic acid Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 2 h, 80 °C
Reference
- Condensed heterocyclic compounds and organic light-emitting device including the same, United States, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (Triphenylphosphine)palladium Solvents: Ethanol , Water ; 5 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
Reference
- Preparation of stable ate complexes composed of scyllo-inositol or 1,3,5-cis-cyclohexanetriol and organoboronic acids, their use as reagents for organic synthesis, and method for organic synthesis using the complexes, Japan, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Water ; -78 °C; 2 h, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Reference
- preparation of anthracene compounds as organic electroluminescent device materials, Korea, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
- Novel organic electroluminescent compounds, layers and organic electroluminescent device using the same, United States, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
- Substituted 9H-carbazole compounds as organic light-emitting compounds for an organic electroluminescent device, Korea, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
- Novel organic electroluminescent compounds and organic electroluminescent device using the same, World Intellectual Property Organization, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Trimethyl borate ; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
- Novel aromatic compounds for organic electronic material and organic electroluminescent device, Korea, , ,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -10 °C → 0 °C; 0 °C → -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 17 h, rt
1.2 Reagents: Triisopropyl borate ; -78 °C; 17 h, rt
Reference
- Chrysene derivatives for organic electroluminescence materials and devices, World Intellectual Property Organization, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C
1.2 Reagents: Trimethyl borate ; 19 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 h
1.2 Reagents: Trimethyl borate ; 19 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 h
Reference
- Organometallic complex, light-emitting element, light-emitting device, electronic device, and lighting device, United States, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled; rt; 1 h, rt
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled; rt; 1 h, rt
Reference
- Preparation of N-aryl-N-[(dibenzofuranyl)phenyl]-9,9-diphenylfluoren-4-amine compounds for organic electroluminescent element, organic electroluminescent element, and electronic device, World Intellectual Property Organization, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -60 °C; 30 min, -60 °C
1.2 Reagents: Triisopropyl borate ; -60 °C; overnight
1.3 Reagents: Water
1.2 Reagents: Triisopropyl borate ; -60 °C; overnight
1.3 Reagents: Water
Reference
- Light emitting elements that emit near-IR light and exhibit high efficiency and long lifespan, light emitting devices, authentication devices, and electronic devices, United States, , ,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -60 °C; 30 min, -60 °C
1.2 Reagents: Triisopropyl borate ; -60 °C; overnight, -60 °C → rt
1.3 Reagents: Water
1.2 Reagents: Triisopropyl borate ; -60 °C; overnight, -60 °C → rt
1.3 Reagents: Water
Reference
- Preparation of thiadiazole, anthracene, and tetracene derivatives for light-emitting devices, China, , ,
Synthetic Circuit 14
Reaction Conditions
Reference
- Preparation of benzofuran heterocyclic organic compounds, composition and its application in organic electronic device, China, , ,
Synthetic Circuit 15
Reaction Conditions
Reference
- Asymmetric trivalent anthracene and organic electroluminescent devices containing asymmetric trivalent anthracene, Taiwan, , ,
4-(Naphthalen-2-yl)phenylboronic acid Raw materials
- Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane
- 2-(4-Bromophenyl)naphthalene
- 2-Naphthylboronic acid
- 1,4-Phenylenediboronic acid
- 2-Bromonaphthalene
4-(Naphthalen-2-yl)phenylboronic acid Preparation Products
4-(Naphthalen-2-yl)phenylboronic acid Suppliers
J&K Scientific
Audited Supplier
(CAS:918655-03-5)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
JIANG SU RUN FENG HE CHENG Technology Co., Ltd.
Audited Supplier
(CAS:918655-03-5)
CAI JING LI
18662931390
507167383@qq.com
HU BEI SHI SHUN Biotechnology Co., Ltd.
Audited Supplier
(CAS:918655-03-5)
ZHENG YU HAN
15107128801
1400818899@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:918655-03-5)
A LA DING
anhua.mao@aladdin-e.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier
(CAS:918655-03-5)
JI ZHI SHI JI
18117592386
3007522982@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:918655-03-5)
TANG SI LEI
15026964105
2881489226@qq.com
4-(Naphthalen-2-yl)phenylboronic acid Related Literature
-
Karin Schillén,Luciano Galantini,Guanqun Du,Alessandra Del Giudice,Viveka Alfredsson,Anna M. Carnerup,Nicolae V. Pavel,Giancarlo Masci,Bo Nyström Phys. Chem. Chem. Phys., 2019,21, 12518-12529
-
Hayato Ouchi,Takahiro Kizaki,Xu Lin,Nagahiro Hoshi,Fabien Silly,Takanori Fukushima Chem. Sci., 2018,9, 3638-3643
-
Ka Ram Kim,Hyeong Jin Chun,Kyung Won Lee,Kwan Young Jeong,Jae-Ho Kim,Hyun C. Yoon Lab Chip, 2019,19, 3931-3942
-
Zhong-Peng Lv,Tao Wang,Jing-Yuan Ge,Zhong-Zhi Luan,Di Wu,Jing-Lin Zuo,Shouheng Sun J. Mater. Chem. C, 2017,5, 7200-7206
-
Robert A. Evarestov,Alexander Platonenko,Denis Gryaznov,Yuri F. Zhukovskii Phys. Chem. Chem. Phys., 2017,19, 25245-25251
-
Qinglin Wu,Benjamin A. Fenton,Jessica L. Wojtaszek,Pei Zhou Chem. Commun., 2017,53, 8541-8544
-
Victor Malgras,Pei He,Kunmiao Wang,Ali Aldalbahi,Saad M. Alshehri,Liang Wang RSC Adv., 2015,5, 31147-31152
-
Feng Xie,Yibiao Li,Xiuwen Chen,Lu Chen,Zhongzhi Zhu,Bin Li,Yubing Huang,Kun Zhang Chem. Commun., 2020,56, 5997-6000
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Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:918655-03-5)4-(NAPHTHALEN-2-YL)PHENYLBORONIC ACID
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:918655-03-5)4-(Naphthalen-2-yl)phenylboronic acid
99%
100g
366.0